Trichloroacetyl Chloride-13C2

Description

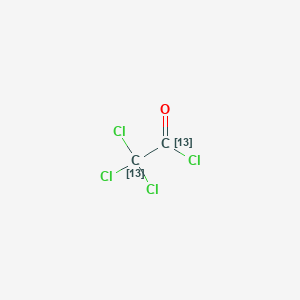

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFOMCVHYWHZJE-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434855 | |

| Record name | Trichloroacetyl Chloride-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165399-57-5 | |

| Record name | Trichloroacetyl Chloride-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trichloroacetyl Chloride-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Trichloroacetyl Chloride-13C2, a valuable isotopically labeled reagent in synthetic chemistry and drug development.

Core Chemical Properties

This compound is the isotopically labeled form of trichloroacetyl chloride, where both carbon atoms are the heavy isotope ¹³C. This labeling provides a powerful tool for tracing the metabolic fate of molecules and for mechanistic studies using mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. Data for the unlabeled analogue is also provided for comparison.

| Property | This compound | Trichloroacetyl Chloride (unlabeled) |

| Molecular Formula | ¹³C₂Cl₄O[1] | C₂Cl₄O[1] |

| Molecular Weight | 183.82 g/mol [1] | 181.83 g/mol |

| CAS Number | 165399-57-5[1] | 76-02-8 |

| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid |

| Odor | Pungent[1] | Pungent |

| Density | 1.629 g/mL[1] | 1.62 g/cm³ at 20 °C |

| Boiling Point | 114-116 °C[1] | 117.9 °C |

| Melting Point | No data available | -57 °C |

| Solubility | Reacts with water and alcohol | Miscible with diethyl ether, reacts with water and alcohol |

| Refractive Index | No data available | n20/D 1.470 |

| Vapor Pressure | No data available | 16 mmHg (20 °C) |

Synthesis of this compound

A potential synthetic pathway for this compound would start from a commercially available ¹³C₂ labeled precursor, such as [1,2-¹³C₂]acetic acid.

Proposed Experimental Protocol:

Reaction: Chlorination of [1,2-¹³C₂]Acetyl Chloride

-

Preparation of [1,2-¹³C₂]Acetyl Chloride: [1,2-¹³C₂]Acetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce [1,2-¹³C₂]acetyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.

-

Chlorination: Gaseous chlorine (Cl₂) is bubbled through the [1,2-¹³C₂]acetyl chloride in the presence of a catalyst. Activated charcoal is a commonly used heterogeneous catalyst for this reaction. The reaction is typically carried out at elevated temperatures (e.g., 100-140 °C).

-

Monitoring: The progress of the chlorination can be monitored by gas chromatography (GC) to follow the conversion of mono-, di-, and finally trichlorinated products.

-

Purification: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas (e.g., nitrogen or argon). The catalyst is then removed by filtration. The resulting crude this compound is purified by fractional distillation.

Logical Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Reactivity and Experimental Protocols

This compound is a highly reactive acylating agent. The electron-withdrawing effect of the three chlorine atoms on the alpha-carbon makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.

Reaction with Alcohols: Esterification

A common application of this compound is the esterification of alcohols. This reaction proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme:

¹³CCl₃¹³COCl + R-OH → ¹³CCl₃¹³COOR + HCl

Experimental Protocol: Acylation of a Primary Alcohol

This protocol is a general guideline for the acylation of a primary alcohol with this compound.

-

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine (TEA) or pyridine) to act as a scavenger for the HCl byproduct.

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the primary alcohol (1 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography or distillation.

-

Nucleophilic Acyl Substitution Mechanism: Esterification

Caption: Nucleophilic acyl substitution mechanism for esterification.

Safety and Handling

This compound is a corrosive, toxic, and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts violently with water and alcohols, releasing toxic hydrogen chloride gas. Store in a cool, dry, and well-ventilated area away from incompatible substances.

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, it is crucial to consult relevant literature and perform appropriate risk assessments.

References

In-Depth Technical Guide to Trichloroacetyl Chloride-13C2 (CAS: 165399-57-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trichloroacetyl Chloride-13C2, a stable isotope-labeled compound crucial for advancements in metabolic research, drug development, and toxicological studies. This document details its chemical and physical properties, outlines experimental protocols for its application, and illustrates its role in metabolic pathway analysis.

Core Compound Properties

This compound is a derivative of trichloroacetyl chloride where both carbon atoms are the heavy isotope ¹³C. This isotopic labeling provides a distinct mass signature, enabling researchers to trace the molecule and its metabolites through complex biological systems using mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 165399-57-5 | [1] |

| Molecular Formula | ¹³C₂Cl₄O | [2] |

| Molecular Weight | 183.8 g/mol | [1] |

| Boiling Point | 114-116 °C | [2] |

| Density | 1.629 g/mL | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent | [2] |

Applications in Research and Development

The primary utility of this compound lies in its application as a tracer in metabolic and toxicological studies. Its high reactivity as an acylating agent also makes it a valuable tool for synthesizing other ¹³C-labeled molecules, which can serve as internal standards in analytical chemistry.[2]

In the context of drug development, understanding the metabolic fate of compounds is critical. ¹³C-labeled compounds like this compound are instrumental in these investigations, allowing for the tracking of metabolic pathways and the identification of metabolic bottlenecks.[3]

A significant application is in the study of toxicological pathways. For instance, this compound can be metabolized in vivo to trichloroacetic acid-¹³C₂, a labeled metabolite that can be tracked to gain insights into the toxicokinetics of chlorinated compounds.[2][4]

Experimental Protocols

General Workflow for In Vivo Metabolic Study

The following diagram outlines a typical experimental workflow for an in vivo study utilizing this compound to investigate the metabolism of a parent compound.

Metabolic Pathway Visualization

A key metabolic transformation of this compound in vivo is its hydrolysis to trichloroacetic acid-¹³C₂. This process is significant in toxicological studies as trichloroacetic acid is a known metabolite of several chlorinated solvents. The ability to trace the ¹³C label allows for precise quantification of this conversion and subsequent metabolic fate.

References

- 1. labshake.com [labshake.com]

- 2. BC derivatization for dissolved marine metabolites [protocols.io]

- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 1,1,2-Trichloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | 165399-57-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of Trichloroacetyl Chloride-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetyl chloride (C₂Cl₄O) is a highly reactive organic compound widely used as an intermediate in chemical synthesis.[1][2] Its applications span the production of pesticides, pharmaceuticals, and esters and anhydrides of trichloroacetic acid.[3][4] The isotopically labeled version, Trichloroacetyl Chloride-13C2, is of significant interest in studies requiring the tracing of the acetyl group through metabolic or chemical pathways, such as in the investigation of chloroform formation from trichloroacetyl-containing compounds.[5]

This guide proposes a robust synthetic route starting from commercially available Chloroacetyl chloride-(1,2-13C2). The proposed method is an adaptation of the well-documented industrial process involving the chlorination of acetyl chloride derivatives.[4][6]

Proposed Synthetic Pathway

The most direct and cost-effective proposed synthesis of this compound involves a two-step chlorination of Chloroacetyl chloride-(1,2-13C2). This precursor is commercially available with high isotopic purity (99 atom % 13C).[7][8] The pathway proceeds through the intermediate Dichloroacetyl chloride-13C2.

The overall reaction scheme is as follows:

Cl¹³CH₂¹³COCl + Cl₂ → Cl₂¹³CH¹³COCl + HCl Cl₂¹³CH¹³COCl + Cl₂ → Cl₃¹³C¹³COCl + HCl

This multi-step chlorination can be effectively catalyzed by activated charcoal, which offers the advantage of being a heterogeneous catalyst that is easily removed from the reaction mixture.[6]

Logical Flow of the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of unlabeled trichloroacetyl chloride.[1][4][6] All operations should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and products.

Materials and Reagents

| Reagent | CAS No. (Labeled) | Supplier Example | Purity |

| Chloroacetyl chloride-(1,2-13C2) | 286367-76-8 | Cambridge Isotope Laboratories | 99 atom % ¹³C, ≥97% chemical purity |

| Chlorine Gas (Cl₂) | 7782-50-5 | Standard Supplier | ≥99.5% |

| Activated Charcoal (granules) | 7440-44-0 | Standard Supplier | Dried before use |

| Nitrogen Gas (N₂) | 7727-37-9 | Standard Supplier | High purity |

Equipment

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Reflux condenser connected to a gas scrubber (for HCl and excess Cl₂)

-

Heating mantle with temperature controller

-

Dropping funnel (if starting with a liquid precursor to be added)

-

Distillation apparatus

Synthetic Procedure

Step 1: Synthesis of Dichloroacetyl chloride-13C2

-

Dry the activated charcoal granules at 110°C for at least 4 hours and allow to cool in a desiccator.

-

Charge the 500 mL flask with the dried activated charcoal.

-

Carefully add Chloroacetyl chloride-(1,2-13C2) to the flask.

-

Heat the mixture to 100-110°C while stirring.

-

Introduce a steady stream of chlorine gas into the reaction mixture through the gas inlet tube. The reaction is exothermic and the temperature should be carefully controlled.

-

Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the conversion of the starting material to the monochlorinated product.

-

Once the conversion to Dichloroacetyl chloride-13C2 is maximized, stop the chlorine flow.

Step 2: Synthesis of this compound

-

Continue heating the reaction mixture containing the crude Dichloroacetyl chloride-13C2 at 110°C.

-

Re-introduce gaseous chlorine into the mixture.

-

Continue the reaction for 3.5 to 4.5 hours, monitoring the formation of this compound by GC.[6]

-

After the reaction is complete (as determined by GC analysis showing the disappearance of the dichloro intermediate), stop the chlorine flow and allow the mixture to cool.

-

Purge the system with dry nitrogen gas to remove any excess dissolved chlorine.

Step 3: Purification

-

Filter the cooled reaction mixture to remove the activated charcoal catalyst.

-

Transfer the crude this compound to a distillation apparatus.

-

Perform a fractional distillation. Collect the fraction boiling at approximately 118°C.

-

The final product should be a colorless liquid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Quantitative Data and Characterization

The following table summarizes expected yields and purity based on analogous syntheses of unlabeled trichloroacetyl chloride.[4][6] These values should be considered as targets for the synthesis of the labeled compound.

| Parameter | Target Value | Method of Analysis |

| Yield | ~95% | Gravimetric |

| Purity | ≥96% (crude), >99% (distilled) | Gas Chromatography (GC) |

| Boiling Point | ~118°C | Thermometry |

| Density | ~1.62 g/cm³ at 20°C | Densitometry |

Characterization:

-

Mass Spectrometry (MS): To confirm the isotopic incorporation. The molecular ion peak should correspond to the mass of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show characteristic shifts for the two carbon atoms, confirming their presence and chemical environment.

-

Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) stretching frequency, characteristic of an acyl chloride.

Safety Considerations

Trichloroacetyl chloride is a corrosive and toxic substance. It reacts violently with water, alcohols, and ammonia.[1]

-

Handling: All manipulations must be performed in a certified fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Toxicity: The compound is highly toxic by ingestion and inhalation.[3] Avoid breathing vapors.

-

Reactivity: Keep away from moisture. The reaction produces hydrogen chloride (HCl) gas, which must be neutralized in a scrubber.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

This guide provides a comprehensive overview for the synthesis of this compound. By adapting established industrial methods, researchers can effectively produce this valuable labeled compound for their specific applications. Careful adherence to the outlined protocol and safety precautions is essential for a successful and safe synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. Trichloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 3. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nuv.ac.in [nuv.ac.in]

- 5. pub.geus.dk [pub.geus.dk]

- 6. US5659078A - Process for the preparation of trichloroacetyl chloride - Google Patents [patents.google.com]

- 7. CHLOROACETYL CHLORIDE | Eurisotop [eurisotop.com]

- 8. Chloroacetyl chloride-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Trichloroacetyl Chloride-13C2 Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trichloroacetyl Chloride-13C2, a stable isotope-labeled reagent with significant potential in chemical proteomics and metabolomics. This document details its synthesis, physicochemical properties, and proposed applications in mass spectrometry-based quantitative analysis. While specific peer-reviewed applications of this reagent are not yet widely published, this guide offers a robust theoretical and practical framework for its use in research and drug development.

Introduction to this compound

This compound is the isotopically labeled analog of trichloroacetyl chloride, containing two Carbon-13 atoms in place of the naturally abundant Carbon-12. This isotopic enrichment makes it a powerful tool for quantitative mass spectrometry. As a highly reactive acylating agent, it can be used to derivatize biomolecules, introducing a "heavy" isotopic tag. This allows for the differentiation and relative quantification of molecules from different experimental conditions when analyzed alongside their "light" (unlabeled) counterparts.

The primary application of this compound is anticipated to be in chemical proteomics, where it can be used to label proteins on nucleophilic amino acid residues. This can aid in identifying drug targets, profiling enzyme activity, and understanding post-translational modifications.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | ¹³C₂Cl₄O | --INVALID-LINK-- |

| Molecular Weight | 183.87 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 181.877035 Da | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | Inferred from unlabeled compound |

| Boiling Point | 117-118 °C | Inferred from unlabeled compound |

| Reactivity | Reacts with nucleophiles (e.g., amines, alcohols, thiols) | General chemical knowledge |

Synthesis of this compound

Proposed Experimental Protocol for Synthesis

Starting Material: 2,2,2-Trichloro-acetic Acid-13C2 (CAS: 165399-56-4), commercially available from suppliers of stable isotope-labeled compounds.

Reaction: ¹³CCl₃¹³COOH + SOCl₂ → ¹³CCl₃¹³COCl + SO₂ + HCl

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-Trichloro-acetic Acid-13C2 (1 equivalent).

-

Slowly add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the resulting this compound by fractional distillation under reduced pressure to obtain the pure product.

Note: This is a proposed protocol and should be performed by a qualified chemist with appropriate safety precautions, as trichloroacetyl chloride and thionyl chloride are corrosive and react with moisture.

Application in Chemical Proteomics: A Proposed Workflow

This compound is a highly reactive electrophile that can covalently modify nucleophilic residues on proteins, such as the side chains of lysine, serine, threonine, and tyrosine. This reactivity makes it a suitable reagent for chemical proteomics to profile protein reactivity and identify potential drug targets. A typical workflow would involve differential labeling of two proteome samples ("light" vs. "heavy") followed by mass spectrometry analysis.

Proposed Experimental Protocol for Protein Labeling

-

Sample Preparation: Prepare two cell lysates or protein extracts representing different biological states (e.g., treated vs. untreated).

-

"Heavy" Labeling: Treat one sample with this compound at a carefully optimized concentration (e.g., in the low millimolar range) for a defined period at a controlled pH and temperature.

-

"Light" Labeling/Control: Treat the second sample with an equimolar amount of unlabeled ("light") trichloroacetyl chloride under identical conditions.

-

Quenching: Quench the labeling reaction in both samples by adding a primary amine-containing buffer (e.g., Tris or glycine).

-

Sample Combination: Combine the "heavy" and "light" labeled samples in a 1:1 ratio.

-

Protein Digestion: Denature, reduce, alkylate, and digest the combined protein sample with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the "heavy" and "light" labeled pairs.

Quantitative Data and Mass Spectrometry Analysis

The key to quantitative analysis using this compound is the precise mass difference introduced by the isotopic label. The trichloroacetyl-13C2 group will add a specific mass to the modified molecule, which will be 2.0067 Da heavier than the mass added by the unlabeled trichloroacetyl group.

Mass Shifts on Amino Acid Residues

The reaction of trichloroacetyl chloride with nucleophilic amino acid side chains results in the formation of a stable covalent bond and the loss of HCl. The expected mass shifts are detailed in Table 2.

| Amino Acid | Nucleophilic Group | Adduct | Mass Shift (Unlabeled) | Mass Shift (13C2-labeled) | Mass Difference (Da) |

| Lysine | ε-amino (-NH₂) | Amide | +144.9149 | +146.9216 | 2.0067 |

| Serine | Hydroxyl (-OH) | Ester | +144.9149 | +146.9216 | 2.0067 |

| Threonine | Hydroxyl (-OH) | Ester | +144.9149 | +146.9216 | 2.0067 |

| Tyrosine | Phenolic Hydroxyl (-OH) | Ester | +144.9149 | +146.9216 | 2.0067 |

| Cysteine | Thiol (-SH) | Thioester | +144.9149 | +146.9216 | 2.0067 |

Mass Spectrometry Data Interpretation

In the mass spectrum, a peptide modified with the trichloroacetyl group will appear as a pair of peaks separated by the mass difference of the isotopic label. For a singly charged peptide, this difference will be 2.0067 Da. For a doubly charged peptide, the difference in the m/z value will be 1.00335, and so on. The relative intensity of the "light" and "heavy" peaks reflects the relative abundance of the modified peptide in the two original samples.

Conclusion

This compound is a promising reagent for quantitative proteomics and other applications where the derivatization of nucleophilic functional groups is desired. Its high reactivity and the defined mass shift upon labeling allow for precise relative quantification of biomolecules. While specific applications are yet to be widely documented, the principles and proposed protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this powerful isotopic labeling tool. As with any highly reactive chemical, appropriate handling and optimization of reaction conditions are crucial for successful and reproducible results.

A Comprehensive Safety and Handling Guide for Trichloroacetyl Chloride-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of Trichloroacetyl Chloride-13C2. While isotopic labeling is a powerful tool in metabolic and mechanistic studies, it is critical to recognize that the chemical reactivity and associated hazards of this compound are essentially identical to its unlabeled analogue. This document synthesizes data from various safety data sheets (SDS) and chemical databases to provide a comprehensive resource for laboratory personnel.

Chemical Identification and Properties

This compound is the isotopically labeled form of trichloroacetyl chloride, where the two carbon atoms are carbon-13 isotopes. It is a highly reactive acyl chloride used in organic synthesis.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | ¹³C₂Cl₄O | [2] |

| Molecular Weight | 183.8 g/mol | [2][3] |

| CAS Number | 165399-57-5 | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][5][6] |

| Odor | Pungent, strong | [1][6] |

| Boiling Point | 114 - 116 °C | [1][7] |

| Melting Point | -57 °C | [7] |

| Density | ~1.629 g/mL at 25 °C | [1] |

| Solubility | Reacts violently with water |[7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance requiring stringent safety protocols. Its primary dangers stem from its high toxicity upon inhalation and its corrosive nature.[8][9] It reacts violently with water and moisture, releasing toxic and corrosive fumes of hydrogen chloride gas and phosgene.[1][5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[7][9][10][11] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7][9][10][11] |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage[7][9][10][11] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[7][10] |

GHS Pictograms: GHS05 (Corrosion), GHS06 (Toxic)[11] Signal Word: Danger[10][11]

Below is a diagram illustrating the logical hierarchy of the primary hazards associated with this compound.

Toxicology and Health Effects

Exposure to this compound can cause severe health effects.

-

Inhalation: May be fatal if inhaled.[5][10] Causes severe chemical burns to the respiratory tract, and higher exposures can lead to pulmonary edema, a medical emergency characterized by a buildup of fluid in the lungs.[8]

-

Skin Contact: Causes severe skin burns and is rapidly absorbed.[5][8] Immediate and thorough decontamination is essential.

-

Eye Contact: Causes severe eye burns and potentially irreversible eye damage.[5][8] It is a lachrymator, a substance that stimulates tear production.[5]

-

Ingestion: Harmful if swallowed.[9] Causes severe burns to the gastrointestinal tract.[5] Ingestion can lead to severe swelling and danger of perforation of the esophagus or stomach.[7]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical following any exposure. Facilities must be equipped with an eyewash station and a safety shower.[5]

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

|---|---|---|

| Inhalation | Remove victim to fresh air immediately. If not breathing, give artificial respiration (do not use mouth-to-mouth). If breathing is difficult, administer oxygen. Seek immediate medical attention. | [4][5][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [5][8][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][10] |

| Ingestion | Do NOT induce vomiting. If victim is conscious, rinse mouth with water and give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][7][10] |

The following workflow diagram outlines the critical steps for emergency response to personnel exposure.

Handling, Storage, and Spill Management

Proper handling and storage are paramount to preventing exposure and accidents.

-

Handling: Always work in a well-ventilated area, preferably under a chemical fume hood.[7][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, chemical splash goggles, a face shield, and protective clothing.[5][8] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][10] Keep containers tightly closed and protected from moisture, as the material reacts violently with water.[5][7] Store in a designated corrosives area.[5]

-

Incompatible Materials: Avoid contact with water, bases, alcohols, amines, and metals.[7][9][12]

-

Spill Response: In case of a spill, evacuate personnel to a safe area.[10] Provide ventilation.[5] Absorb the spill with an inert, dry material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[5][10] Do not use water for cleanup.[5][8]

The diagram below details the workflow for a safe response to an accidental spill.

Experimental Protocols for Safety Assessment

For drug development and research applications where chronic toxicity data may be limited, specific assays can be employed to assess the safety profile of this compound or its derivatives.[3]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

-

Objective: To determine the concentration at which the compound induces cell death in a human cell line (e.g., HepG2 for liver toxicity).

-

Methodology:

-

Cell Culture: Plate human cell lines in 96-well plates and allow them to adhere overnight.

-

Compound Exposure: Treat cells with a serial dilution of the test compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the solution using a microplate reader at ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to an untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Protocol 2: Genotoxicity Assessment using Ames Test

-

Objective: To assess the mutagenic potential of the compound by testing its ability to induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.

-

Methodology:

-

Strain Preparation: Prepare cultures of appropriate S. typhimurium tester strains (e.g., TA98, TA100).

-

Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.

-

Exposure: Combine the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) in a test tube with molten top agar.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (his+). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result for mutagenicity.[3]

-

References

- 1. srdrugs.in [srdrugs.in]

- 2. This compound | C2Cl4O | CID 10058193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 165399-57-5 | Benchchem [benchchem.com]

- 4. Trichloro Acetyl-13C2 Chloride Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.be [fishersci.be]

- 8. nj.gov [nj.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Trichloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

Physical properties of Trichloroacetyl Chloride-13C2.

An In-depth Technical Guide to the Physical Properties of Trichloroacetyl Chloride-13C2

Introduction

This compound is a stable isotope-labeled derivative of trichloroacetyl chloride, where both carbon atoms are replaced with the ¹³C isotope. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry and NMR spectroscopy, for use as an internal standard or as a tracer to elucidate biochemical pathways and reaction mechanisms.[1] This guide provides a comprehensive overview of the physical properties of this compound, along with relevant experimental protocols for its synthesis.

Physical and Chemical Properties

The physical properties of this compound are primarily derived from its unlabeled counterpart, with the main difference being its molecular weight due to the presence of two ¹³C isotopes.

| Property | Value | Reference |

| CAS Number | 165399-57-5 | [1][2] |

| Molecular Formula | ¹³C₂Cl₄O | [1] |

| Molecular Weight | 183.82 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent, strong | [1][3] |

| Density | 1.629 g/mL | [1] |

| Boiling Point | 114-116 °C | [1][4] |

| Melting Point | -57 °C (for unlabeled) | [4][5] |

| Refractive Index | n20/D 1.470 (for unlabeled) | [4][5] |

| Solubility | Soluble in ether and alcohol; reacts violently with water. | [3][5] |

Experimental Protocols

Synthesis of Trichloroacetyl Chloride

While specific synthesis protocols for the ¹³C labeled compound are proprietary, the general methods for producing trichloroacetyl chloride are well-established. A common industrial method involves the chlorination of acetyl chloride or its chlorinated derivatives. The following is a generalized protocol based on described synthesis routes.

Materials:

-

Dichloroacetyl chloride (or other suitable chlorinated acetyl chloride)

-

Gaseous chlorine

-

Activated charcoal (catalyst)

-

Nitrogen or dry air

-

Reaction flask equipped with a stirrer, gas inlet, and reflux condenser

Procedure:

-

A reaction flask is charged with dried activated charcoal.

-

Dichloroacetyl chloride is carefully added to the flask.

-

The mixture is heated to approximately 110°C with constant stirring.

-

Gaseous chlorine is bubbled through the reaction mixture over several hours.

-

The progress of the chlorination is monitored by gas chromatography.

-

Upon completion of the reaction, the mixture is cooled, and any excess chlorine is removed by purging with dry air or nitrogen.

-

The activated charcoal catalyst is removed by filtration to yield crude trichloroacetyl chloride.

-

The crude product can be further purified by distillation.

This process can be adapted for the synthesis of this compound by starting with the appropriately labeled acetyl chloride derivative.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of trichloroacetyl chloride.

Caption: Generalized workflow for the synthesis of trichloroacetyl chloride.

References

- 1. This compound | 165399-57-5 | Benchchem [benchchem.com]

- 2. This compound | C2Cl4O | CID 10058193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trichloroacetyl chloride 99 76-02-8 [sigmaaldrich.com]

- 5. Trichloroacetyl chloride CAS#: 76-02-8 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Trichloroacetyl Chloride-13C2 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Trichloroacetyl Chloride-13C2

This compound is a specialized derivatizing agent used in mass spectrometry-based quantitative analysis. As a heavy isotope-labeled compound, it serves as an invaluable tool for researchers in metabolomics, proteomics, and drug development. The incorporation of two Carbon-13 atoms provides a distinct mass shift, enabling accurate quantification of analytes through isotope dilution mass spectrometry.

This reagent readily reacts with primary and secondary amines, as well as alcohols, to form stable trichloroacetyl derivatives. This derivatization enhances the chromatographic properties and ionization efficiency of the target molecules, leading to improved sensitivity and specificity in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, the derivatizing agent) to a sample. The labeled and unlabeled analytes are then derivatized, and the ratio of the mass spectrometric signals of the derivatized analytes is used to determine the concentration of the native analyte. This method effectively corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.

Applications in Research and Drug Development

-

Quantitative Metabolomics: this compound is employed for the precise quantification of small molecule metabolites containing amine and hydroxyl functional groups, such as amino acids, neurotransmitters, and steroids. This is crucial for understanding metabolic pathways and identifying potential biomarkers of disease.

-

Targeted Proteomics: In proteomics, this reagent can be used to label the N-termini of peptides, allowing for accurate quantification of protein expression levels.

-

Pharmaceutical Analysis: In drug development, it is used for the quantification of drug candidates and their metabolites in biological matrices. This is essential for pharmacokinetic and pharmacodynamic studies.

Quantitative Data

The following tables summarize typical quantitative performance data that can be achieved when using trichloroacetyl chloride for derivatization in mass spectrometry. The data is compiled from studies using analogous derivatizing agents and serves as a representative example.

Table 1: Representative Quantitative Performance for Derivatization with Trichloroacetyl Chloride Analogs in Mass Spectrometry

| Parameter | Value | Analytical Technique | Analyte Class | Reference |

| Linearity Range | 0.38 - 1.8 ppm | GC-FID | Amines | [1] |

| Limit of Detection (LOD) | 0.19 ppm | GC-FID | Amines | [1] |

| Limit of Quantitation (LOQ) | 0.38 ppm | GC-FID | Amines | [1] |

| Recovery | 97.3% - 101.5% | GC-FID | Amines | [1] |

| Repeatability (%RSD) | 0.53% | GC-FID | Amines | [1] |

| Limit of Quantitation (LOQ) | ~0.5 ng/mL | LC-MS/MS | Alcohols/Diols | [2] |

| Limit of Quantitation (LOQ) | ~5 ng/mL | LC-MS/MS | Glycerol | [2] |

Note: Data is based on studies using chloroacetyl chloride and trichloroacetyl isocyanate, which have similar reactivity to trichloroacetyl chloride.

Experimental Protocols

Protocol 1: Derivatization of Amines for GC-MS Analysis

This protocol is adapted from methodologies for similar acyl chlorides and is intended for the derivatization of primary and secondary amines in a sample for subsequent GC-MS analysis.

Materials:

-

This compound

-

Anhydrous acetonitrile (ACN) or other suitable aprotic solvent

-

Pyridine or other suitable base catalyst (optional, but recommended for less reactive amines)

-

Analyte sample containing primary or secondary amines

-

Internal standard (if not using the labeled derivatizing agent for quantification)

-

Quenching solution (e.g., methanol)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Ensure the sample is dry, as this compound is moisture-sensitive. Lyophilize or evaporate the sample to dryness if necessary.

-

Reconstitute the dried sample in a known volume of anhydrous acetonitrile.

-

-

Derivatization Reaction:

-

To the sample solution, add a 1.5 to 2-fold molar excess of this compound.

-

If using a catalyst, add a small amount of anhydrous pyridine (e.g., 10% v/v of the total reaction volume).

-

Vortex the mixture for 1 minute.

-

Incubate the reaction mixture at 60°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific analytes.

-

-

Reaction Quenching:

-

After incubation, cool the reaction mixture to room temperature.

-

Add a small volume of methanol to quench any unreacted this compound.

-

-

Sample Analysis:

-

The derivatized sample is now ready for injection into the GC-MS system.

-

Set up the GC-MS method with an appropriate temperature program and mass spectrometer parameters to detect the trichloroacetylated derivatives. The mass difference between the light and heavy derivatized analytes will be 2 Da.

-

Protocol 2: Derivatization of Alcohols for LC-MS Analysis

This protocol is adapted from methodologies for similar acylating agents and is suitable for the derivatization of alcohols for LC-MS analysis.

Materials:

-

This compound

-

Anhydrous acetonitrile (ACN)

-

A suitable base such as N,N-Diisopropylethylamine (DIPEA)

-

Analyte sample containing hydroxyl groups

-

Internal standard (if not using the labeled derivatizing agent for quantification)

-

Water (for quenching)

-

LC-MS system

Procedure:

-

Sample Preparation:

-

Ensure the sample is free of water. If in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and dry the extract.

-

Dissolve the sample in anhydrous acetonitrile.

-

-

Derivatization Reaction:

-

Add a 1.5 to 2-fold molar excess of this compound to the sample solution.

-

Add a 2-fold molar excess of DIPEA to act as a base and scavenger for the HCl byproduct.

-

Vortex the mixture for 1 minute.

-

Let the reaction proceed at room temperature for 15-30 minutes. Some analytes may require gentle heating (e.g., 40-50°C) for complete derivatization.

-

-

Reaction Quenching and Sample Preparation for LC-MS:

-

Add water to the reaction mixture to quench any unreacted this compound.

-

The sample may be diluted further with the initial mobile phase of the LC method before injection.

-

-

Sample Analysis:

-

Inject the derivatized sample into the LC-MS system.

-

Use a suitable reversed-phase or HILIC column for separation.

-

Set the mass spectrometer to monitor the specific m/z transitions for the light and heavy derivatized analytes.

-

Visualizations

Logical Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for a quantitative mass spectrometry experiment using this compound for derivatization and isotope dilution.

Caption: Workflow for quantitative analysis using this compound.

Derivatization Reaction Signaling Pathway

The following diagram illustrates the chemical reaction pathway for the derivatization of an amine with this compound.

Caption: Derivatization of an amine with this compound.

References

Application Note: Isotope-Labeling Derivatization of Primary and Secondary Amines with Trichloroacetyl Chloride-¹³C₂ for Quantitative Analysis by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of small molecules containing primary and secondary amine functional groups, such as amino acids, neurotransmitters, and pharmaceutical compounds, is a critical aspect of biomedical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose. However, many amine-containing compounds exhibit poor chromatographic retention and low ionization efficiency, necessitating a derivatization step to improve their analytical properties.

Trichloroacetyl Chloride-¹³C₂ is a highly reactive acylating agent that rapidly and efficiently derivatizes primary and secondary amines. The introduction of the trichloroacetyl group increases the volatility and thermal stability of the analytes for GC-MS analysis and can improve chromatographic separation in reversed-phase LC-MS. The incorporation of two stable ¹³C isotopes provides a distinct mass shift, enabling its use as an internal standard for accurate quantification and for tracing metabolic pathways. This application note provides detailed protocols for the derivatization of primary and secondary amines using Trichloroacetyl Chloride-¹³C₂ and subsequent analysis by GC-MS and LC-MS.

Reaction Mechanism

Trichloroacetyl Chloride-¹³C₂ reacts with primary and secondary amines via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Trichloroacetyl Chloride-¹³C₂. This is followed by the elimination of a chloride ion and a proton to form a stable N-trichloroacetyl amide derivative and hydrochloric acid (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the HCl byproduct and drive the reaction to completion.

Caption: Reaction of an amine with Trichloroacetyl Chloride-¹³C₂.

Experimental Protocols

Materials and Reagents

-

Trichloroacetyl Chloride-¹³C₂

-

Analyte(s) of interest (e.g., amino acid standards, drug compounds)

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Nitrogen gas for evaporation

Protocol 1: Derivatization for GC-MS Analysis

This protocol is suitable for volatile and thermally stable amines.

Caption: GC-MS derivatization workflow.

-

Sample Preparation: Prepare a standard solution of the amine-containing analyte in anhydrous acetonitrile or dichloromethane at a concentration of approximately 1 mg/mL. For biological samples, perform a suitable extraction (e.g., protein precipitation with cold acetonitrile followed by solvent evaporation) and reconstitute the dried extract in the reaction solvent.

-

Derivatization Reaction:

-

To 100 µL of the sample solution in a microcentrifuge tube, add 20 µL of triethylamine.

-

Add 50 µL of a 10 mg/mL solution of Trichloroacetyl Chloride-¹³C₂ in anhydrous acetonitrile.

-

Vortex the mixture for 30 seconds and incubate at room temperature (20-25°C) for 30-60 minutes. Reaction time may need to be optimized for specific analytes.

-

-

Work-up:

-

(Optional) Add 20 µL of methanol to quench any unreacted Trichloroacetyl Chloride-¹³C₂.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate or hexane for GC-MS analysis.

-

(Optional) Pass the reconstituted sample through a small column of anhydrous sodium sulfate to remove any residual moisture.

-

Protocol 2: Derivatization for LC-MS Analysis

This protocol is suitable for a broader range of amines, including those that are less volatile or thermally labile.

Caption: LC-MS derivatization workflow.

-

Sample Preparation: Prepare a standard solution of the amine-containing analyte in anhydrous acetonitrile at a concentration of approximately 1 mg/mL. For biological samples, perform a suitable extraction and reconstitution as described in Protocol 1.

-

Derivatization Reaction:

-

To 100 µL of the sample solution in a microcentrifuge tube, add 20 µL of pyridine.

-

Add 50 µL of a 10 mg/mL solution of Trichloroacetyl Chloride-¹³C₂ in anhydrous acetonitrile.

-

Vortex the mixture for 30 seconds and incubate at 50°C for 30 minutes. The elevated temperature can facilitate the reaction for less reactive or sterically hindered amines.

-

-

Work-up:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Data Presentation

The following tables provide hypothetical quantitative data for the derivatization and analysis of a model primary amine (amphetamine) and a model amino acid (alanine). These values are illustrative and will require experimental validation.

Table 1: GC-MS Analysis of Derivatized Amphetamine

| Parameter | Value |

| Analyte | Amphetamine |

| Derivatizing Agent | Trichloroacetyl Chloride-¹³C₂ |

| Derivatization Yield | > 95% (estimated) |

| Limit of Detection (LOD) | ~1-5 ng/mL |

| Limit of Quantification (LOQ) | ~5-15 ng/mL |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 10% |

Table 2: LC-MS/MS Analysis of Derivatized Alanine

| Parameter | Value |

| Analyte | Alanine |

| Derivatizing Agent | Trichloroacetyl Chloride-¹³C₂ |

| Derivatization Yield | > 90% (estimated) |

| Limit of Detection (LOD) | ~0.1-0.5 µM |

| Limit of Quantification (LOQ) | ~0.5-2 µM |

| Linearity (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

Recommended Analytical Conditions

GC-MS

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injection: Splitless, 1 µL injection volume, injector temperature 250°C

-

Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

LC-MS/MS

-

Column: C18 reversed-phase, 100 mm x 2.1 mm ID, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to initial conditions

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Conclusion

Derivatization with Trichloroacetyl Chloride-¹³C₂ offers a robust and efficient method for the quantitative analysis of primary and secondary amines by GC-MS and LC-MS. The protocols provided herein serve as a starting point for method development and can be adapted to a wide range of analytes and sample matrices. The use of the ¹³C₂-labeled reagent is particularly advantageous for stable isotope dilution assays, providing high accuracy and precision in quantification. Researchers are encouraged to optimize the reaction conditions and analytical parameters for their specific applications.

Application Notes and Protocols for Trichloroacetyl Chloride-13C2 in GC-MS Analysis

Disclaimer: Specific experimental data for Trichloroacetyl Chloride-13C2 is not extensively available in published literature. The following application notes and protocols are based on the established chemical reactivity of trichloroacetyl chloride and related acylating agents, as well as the well-documented use of stable isotope-labeled internal standards in quantitative gas chromatography-mass spectrometry (GC-MS).

Application Note: Quantitative Analysis of Amines, Phenols, and Alcohols using this compound as a Derivatizing Agent and Internal Standard

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in biomedical and pharmaceutical research, such as neurotransmitters, drugs of abuse, and environmental contaminants, contain polar functional groups (e.g., -NH2, -OH) that render them non-volatile and prone to poor chromatographic performance. Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, thereby improving their GC-MS analysis.

Acylation, the reaction of an analyte with an acylating agent, is a common derivatization strategy.[1] Trichloroacetyl chloride is a highly reactive acylating agent that readily derivatizes primary and secondary amines, alcohols, and phenols. The resulting trichloroacetyl derivatives are more volatile and thermally stable, and their mass spectra often exhibit characteristic fragmentation patterns that are useful for structural elucidation.

This compound for Isotope Dilution Mass Spectrometry

For accurate quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard.[2] this compound serves a dual purpose in GC-MS analysis. It not to be confused with a derivatizing agent that makes analytes more amenable to GC-MS analysis, but it also introduces a stable isotope label onto the analyte of interest. This in-situ generation of an internal standard allows for the use of isotope dilution mass spectrometry (IDMS), a technique that provides high accuracy and precision by correcting for variations in sample preparation, derivatization efficiency, and instrument response.

The ¹³C₂-labeled derivatizing agent reacts with the target analyte to form a derivative that is chemically identical to the derivative of the native analyte but has a mass difference of +2 Da. By adding a known amount of the unlabeled analyte standard and the this compound to the sample, the ratio of the signal from the derivatized native analyte to the signal from the ¹³C₂-labeled derivatized analyte can be used to accurately determine the concentration of the analyte in the original sample.

Applications

The use of this compound is applicable to a wide range of analytes containing primary or secondary amine, hydroxyl, or phenolic functional groups. Potential applications include:

-

Clinical and Forensic Toxicology: Quantification of amphetamines, methamphetamines, and other drugs of abuse in urine, blood, and hair samples.[3]

-

Neuroscience: Analysis of catecholamines and their metabolites (e.g., dopamine, norepinephrine) in brain tissue and microdialysates.[4]

-

Environmental Monitoring: Determination of phenolic pollutants, such as chlorophenols, in water and soil samples.[5]

-

Pharmaceutical Development: Quantifying residual amines or alcohols in active pharmaceutical ingredients (APIs) and drug formulations.

Experimental Protocols

The following are generalized protocols for the derivatization of different classes of compounds with this compound. Optimization of reaction conditions may be necessary for specific analytes and matrices.

Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amphetamines)

This protocol is based on methods for the acylation of amphetamines.[3]

Reagents and Materials:

-

This compound solution (e.g., 10% in a dry, aprotic solvent like acetonitrile or toluene)

-

Analyte standard solutions

-

Sample matrix (e.g., urine, extracted serum)

-

Dry pyridine or triethylamine (as an acid scavenger)[6]

-

Dry, aprotic solvent (e.g., acetonitrile, ethyl acetate, toluene)

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: To 100 µL of the sample (or standard solution) in a glass vial, add a known amount of the native analyte standard. For biological samples, appropriate extraction and clean-up procedures should be performed prior to derivatization.

-

Derivatization:

-

Add 50 µL of dry pyridine or triethylamine to the vial.

-

Add 50 µL of the 10% this compound solution.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the reaction mixture at 60-70°C for 30 minutes.

-

-

Work-up:

-

Cool the vial to room temperature.

-

Add 200 µL of an organic solvent (e.g., ethyl acetate) and 200 µL of deionized water.

-

Vortex for 1 minute and centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a clean vial for GC-MS analysis.

-

Protocol 2: Derivatization of Phenols

This protocol is adapted from general acylation procedures for phenols.

Reagents and Materials:

-

This compound solution (e.g., 10% in a dry, aprotic solvent)

-

Analyte standard solutions

-

Sample matrix (e.g., extracted water sample)

-

Dry pyridine or triethylamine

-

Dry, aprotic solvent (e.g., toluene, hexane)

-

Vortex mixer

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation: To a dried extract of the sample (or a known amount of standard) in a glass vial, add a known amount of the native analyte standard.

-

Derivatization:

-

Add 100 µL of dry pyridine.

-

Add 100 µL of the 10% this compound solution.

-

Cap the vial tightly and vortex for 1 minute.

-

Let the reaction proceed at room temperature for 15-30 minutes, or heat at 50-60°C for 10-15 minutes for less reactive phenols.

-

-

Work-up:

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.

-

Protocol 3: Derivatization of Alcohols

This protocol is based on the reactivity of acyl chlorides with alcohols.

Reagents and Materials:

-

This compound solution (e.g., 10% in a dry, aprotic solvent)

-

Analyte standard solutions

-

Sample matrix

-

Dry pyridine or triethylamine

-

Dry, aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation: To 100 µL of a non-aqueous sample or a dried extract containing the alcohol, add a known amount of the native analyte standard.

-

Derivatization:

-

Add 50 µL of dry pyridine.

-

Add 50 µL of the 10% this compound solution.

-

Cap the vial tightly and vortex for 1 minute.

-

The reaction is typically rapid and can proceed at room temperature for 10-20 minutes. For sterically hindered alcohols, gentle heating (e.g., 50°C for 15 minutes) may be required.

-

-

Work-up:

-

The reaction mixture can often be injected directly into the GC-MS. Alternatively, a liquid-liquid extraction can be performed as described in Protocol 1 to remove the catalyst and any by-products.

-

GC-MS Parameters (Illustrative)

The following are typical starting parameters for the analysis of trichloroacetyl derivatives. Optimization will be required for specific applications.

-

GC Column: A non-polar or medium-polarity column is generally suitable. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).[2]

-

Injector: Splitless injection at 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 80-100°C, hold for 1-2 minutes.

-

Ramp: 10-20°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and method development.

-

Selected Ion Monitoring (SIM) mode for quantitative analysis. The specific ions to be monitored will depend on the fragmentation pattern of the derivatized analyte.

-

Data Presentation

The following tables present hypothetical quantitative data for the analysis of amphetamine using this compound, illustrating the expected performance of the method.

Table 1: Linearity of Amphetamine Quantification

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | 0.102 |

| 25 | 0.255 |

| 50 | 0.510 |

| 100 | 1.015 |

| 250 | 2.530 |

| 500 | 5.050 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision and Accuracy for Amphetamine Quantification

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=6) | RSD (%) | Recovery (%) |

| 20 | 19.8 ± 0.9 | 4.5 | 99.0 |

| 150 | 152.1 ± 5.6 | 3.7 | 101.4 |

| 400 | 395.2 ± 13.1 | 3.3 | 98.8 |

Visualizations

Caption: Derivatization reaction of a primary amine.

Caption: Workflow for quantitative GC-MS analysis.

References

- 1. epa.gov [epa.gov]

- 2. japsonline.com [japsonline.com]

- 3. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS. Part I. Advantages of trichloroacetyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis with Trichloroacetyl Chloride-13C2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Trichloroacetyl Chloride-13C2 as a derivatization reagent for sensitive and accurate quantitative analysis by mass spectrometry (MS). The incorporation of a stable isotope label allows for the use of isotope dilution mass spectrometry (IDMS), a gold-standard method for quantitative analysis.

Introduction

This compound is a specialized chemical reagent designed for the derivatization of primary and secondary amines, alcohols, and phenols.[1] In this molecule, the two carbon atoms of the trichloroacetyl group are replaced with the stable heavy isotope, carbon-13. This isotopic labeling makes it an ideal reagent for use as an internal standard in quantitative mass spectrometry assays.

Derivatization is a technique used to modify an analyte to enhance its analytical properties. In the context of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization with this compound can:

-

Improve chromatographic separation: By increasing the volatility and reducing the polarity of the analytes.

-

Enhance ionization efficiency: Leading to increased sensitivity in the mass spectrometer.

-

Enable accurate quantification: By introducing a stable isotope-labeled internal standard that co-elutes with the analyte of interest, correcting for variations in sample preparation and instrument response.

Principle of Quantitative Analysis

The fundamental principle behind using this compound for quantification is isotope dilution mass spectrometry. In this method, a known amount of the isotopically labeled standard (formed by derivatizing a standard compound with this compound) is added to a sample containing the analyte of interest. The sample is then derivatized with unlabeled (12C) trichloroacetyl chloride.

The native analyte and the labeled internal standard are extracted and analyzed together by MS. Since the native analyte and the internal standard are chemically identical, they exhibit the same behavior during sample preparation and analysis, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the signal intensity of the native analyte to the labeled internal standard is used to calculate the precise concentration of the analyte in the original sample.

Experimental Protocols

The following are generalized protocols for the derivatization of target analytes using this compound for subsequent GC-MS or LC-MS analysis. Note: These are starting points and may require optimization for specific analytes and matrices.

Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Biogenic Amines, Amino Acids) for GC-MS Analysis

Materials:

-

This compound

-

Unlabeled Trichloroacetyl Chloride

-

Anhydrous Pyridine

-

Anhydrous Acetonitrile (ACN)

-

Analyte Standard(s)

-

Internal Standard (analyte derivatized with this compound)

-

Sample containing the analyte of interest

-

GC-MS system

Procedure:

-

Preparation of Internal Standard:

-

Dissolve a known amount of the pure analyte standard in anhydrous acetonitrile.

-

Add a 1.5-fold molar excess of this compound.

-

Add anhydrous pyridine as a catalyst (approximately 10% of the total volume).

-

Incubate the reaction at 60°C for 30 minutes.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute in a known volume of acetonitrile. This is your internal standard stock solution.

-

-

Sample Preparation:

-

To a known volume or mass of the sample, add a precise amount of the prepared internal standard.

-

Perform necessary extraction and purification steps to isolate the analyte.

-

Evaporate the final extract to dryness.

-

-

Derivatization:

-

To the dried extract, add 50 µL of anhydrous acetonitrile and 50 µL of unlabeled trichloroacetyl chloride.

-

Add 10 µL of anhydrous pyridine.

-

Vortex the mixture and incubate at 60°C for 30 minutes.

-

Evaporate the reagents under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Develop a suitable temperature program to achieve chromatographic separation.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor the characteristic ions of the derivatized analyte and the internal standard.

-

Protocol 2: Derivatization of Alcohols and Phenols for LC-MS Analysis

Materials:

-

This compound

-

Unlabeled Trichloroacetyl Chloride

-

Anhydrous Triethylamine (TEA) or other suitable base

-

Anhydrous Dichloromethane (DCM) or other aprotic solvent

-

Analyte Standard(s)

-

Internal Standard (analyte derivatized with this compound)

-

Sample containing the analyte of interest

-

LC-MS/MS system

Procedure:

-

Preparation of Internal Standard:

-

Follow the same procedure as in Protocol 1, using the appropriate alcohol or phenol standard.

-

-

Sample Preparation:

-

To a known volume or mass of the sample, add a precise amount of the prepared internal standard.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the analyte.

-

Evaporate the final extract to dryness.

-

-

Derivatization:

-

To the dried extract, add 100 µL of anhydrous DCM and 20 µL of anhydrous TEA.

-

Add a 1.5-fold molar excess of unlabeled trichloroacetyl chloride.

-

Vortex the mixture and let it react at room temperature for 15 minutes.

-

Quench the reaction by adding 50 µL of water.

-

Vortex and centrifuge. Transfer the organic layer to a new vial.

-

Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the derivatized sample into the LC-MS/MS system.

-

Use a suitable reversed-phase column (e.g., C18) and a gradient elution program.

-

Operate the mass spectrometer in positive or negative ion mode, using MRM to monitor the transitions for the derivatized analyte and internal standard.

-

Data Presentation

The following tables present representative quantitative data that could be obtained from an analysis using this compound derivatization.

Table 1: Quantitative Analysis of a Hypothetical Analyte in Plasma Samples

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Concentration (ng/mL) |

| Blank | 1,200 | 1,500,000 | 0.0008 | < LOQ |

| QC Low (5 ng/mL) | 75,500 | 1,490,000 | 0.0507 | 5.1 |

| QC Mid (50 ng/mL) | 760,000 | 1,510,000 | 0.5033 | 50.3 |

| QC High (500 ng/mL) | 7,450,000 | 1,480,000 | 5.0338 | 503.4 |

| Sample 1 | 250,000 | 1,520,000 | 0.1645 | 16.5 |

| Sample 2 | 1,100,000 | 1,495,000 | 0.7358 | 73.6 |

Table 2: Method Validation Parameters for a Hypothetical Analyte

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% bias at LLOQ) | ± 15% |

| Precision (%RSD at LLOQ) | < 20% |

| Recovery | 85-115% |

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

References

Application Notes and Protocols for Chiral Separations using Trichloroacetyl Chloride-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Indirect chiral separation is a powerful technique that involves the derivatization of a racemic mixture with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers possess distinct physicochemical properties and can be separated using standard achiral chromatography.[1][2]

This document provides representative application notes and protocols for the use of Trichloroacetyl Chloride-13C2 as a chiral derivatizing agent for the separation and quantification of enantiomers. Trichloroacetyl chloride is a reactive acyl chloride that can derivatize chiral molecules containing primary/secondary amines and alcohols.[3][4] The incorporation of two ¹³C atoms in the trichloroacetyl group makes this compound an ideal internal standard for quantitative analysis by mass spectrometry (MS) using the stable isotope dilution method. This approach allows for high accuracy and precision in determining the enantiomeric excess (ee%) of a chiral analyte.[5]

Disclaimer: The following protocols are representative and based on established methods for similar acyl chloride derivatizing agents. Specific experimental conditions may require optimization for different analytes.

Application Note 1: Enantiomeric Analysis of a Chiral Primary Amine by GC-MS

Analyte: Racemic 1-Phenylethylamine

Principle: Racemic 1-phenylethylamine is derivatized with a chiral derivatizing agent (not Trichloroacetyl Chloride, as it is achiral). For quantitative analysis, the sample is spiked with a known amount of a racemic standard of the analyte, which is then derivatized with this compound to generate a mass-shifted internal standard for each enantiomer's diastereomer. This example will illustrate the principle using a generic chiral derivatizing agent for separation and the labeled achiral this compound for demonstrating its use in quantification. A more direct, though less common, approach would be to use a chiral labeled derivatizing agent. For the purpose of this protocol, we will use (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) as the chiral derivatizing agent and demonstrate the quantification principle.

Protocol Summary:

-

A sample containing racemic 1-phenylethylamine is derivatized with L-TPC.

-

A separate standard of racemic 1-phenylethylamine is derivatized with this compound (for the purpose of illustrating its use as a mass-shifted internal standard, though in a real scenario, a labeled version of the chiral derivatizing agent would be ideal).

-

The resulting diastereomeric amides are separated on a standard achiral gas chromatography (GC) column.

-

Detection and quantification are performed by mass spectrometry (MS).

Experimental Protocol:

A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Representative GC-MS Data for the Diastereomeric Derivatives of 1-Phenylethylamine

| Diastereomer | Retention Time (min) | Resolution (Rs) | m/z (Analyte Derivative) | m/z (Internal Standard Derivative) | LOD (ng/mL) |

| (R)-1-PEA-(S)-TPC | 12.5 | \multirow{2}{*}{2.5} | 314.1 | 302.0 | 0.5 |

| (S)-1-PEA-(S)-TPC | 13.1 | 314.1 | 302.0 | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Note 2: Enantiomeric Analysis of a Chiral Secondary Alcohol by HPLC-UV/MS

Analyte: Racemic 1-Phenylethanol

Principle: Racemic 1-phenylethanol is derivatized with a chiral derivatizing agent to form diastereomeric esters. As Trichloroacetyl Chloride is achiral, a chiral agent such as Mosher's acid chloride would be used for the separation. The this compound would be used to derivatize a standard of the racemic alcohol to create an internal standard for quantification by mass spectrometry.

Protocol Summary:

-

A sample containing racemic 1-phenylethanol is derivatized with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

-

A separate standard of racemic 1-phenylethanol is derivatized with this compound to generate a mass-shifted internal standard.

-

The resulting diastereomeric esters are separated on a standard achiral C18 high-performance liquid chromatography (HPLC) column.

-